Home > Products > Screening Compounds P37574 > Enzalutamide carboxylic acid-d6
Enzalutamide carboxylic acid-d6 -

Enzalutamide carboxylic acid-d6

Catalog Number: EVT-8239243
CAS Number:
Molecular Formula: C20H13F4N3O3S
Molecular Weight: 457.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Enzalutamide carboxylic acid-d6 is a deuterated derivative of enzalutamide, an androgen receptor antagonist primarily used in the treatment of prostate cancer. This compound is notable for its incorporation of deuterium, which enhances its pharmacokinetic properties and allows for more precise tracking in biological studies. The compound is classified under the category of antineoplastic agents, specifically targeting androgen receptors to inhibit tumor growth.

Synthesis Analysis

Methods

The synthesis of enzalutamide carboxylic acid-d6 typically involves a multi-step chemical process. One effective method utilizes a three-step approach that minimizes the use of toxic reagents. The initial step often includes the protection of functional groups, followed by cyclization and deprotection phases to yield the final product.

Technical Details

  1. Step 1: Protection of the primary amino group in 4-amino-2-fluoro-N-methylbenzamide using trimethylsilyl cyanide, achieving a high yield.
  2. Step 2: Cyclization with key intermediates such as thiohydantoin derivatives, followed by alkylation.
  3. Step 3: Deprotection and purification through methods like column chromatography to isolate enzalutamide carboxylic acid-d6 in pure form.

The reaction conditions are typically optimized for temperature and pressure to enhance yield and purity, with monitoring via techniques such as thin-layer chromatography and nuclear magnetic resonance spectroscopy .

Molecular Structure Analysis

Structure

The molecular structure of enzalutamide carboxylic acid-d6 features a complex arrangement that includes:

  • An imidazolidine ring
  • A trifluoromethyl group
  • A carboxylic acid functional group

Data

The molecular formula for enzalutamide carboxylic acid-d6 is C21H22F3N3O2S, with a molecular weight of approximately 450 g/mol. The deuterated form allows for enhanced resolution in spectroscopic analyses, providing clearer data on conformational dynamics in biological systems .

Chemical Reactions Analysis

Reactions

Enzalutamide carboxylic acid-d6 participates in various chemical reactions, primarily focusing on its role as an androgen receptor antagonist. Key reactions include:

  • Deprotonation: Facilitating binding to androgen receptors.
  • Hydrolysis: Involving the conversion of ester forms to carboxylic acids under physiological conditions.

Technical Details

Reactions are typically characterized by monitoring changes in spectral data (e.g., infrared spectroscopy and mass spectrometry) to confirm structural integrity and functional group transformations .

Mechanism of Action

Process

Enzalutamide carboxylic acid-d6 operates by binding to the androgen receptor, inhibiting its activation by androgens such as testosterone and dihydrotestosterone. This blockade prevents the receptor from translocating to the nucleus, thereby inhibiting gene expression associated with prostate cancer cell proliferation.

Data

Studies indicate that enzalutamide exhibits an IC50 value (the concentration required to inhibit 50% of the target activity) in the low nanomolar range, demonstrating potent efficacy against androgen receptor signaling pathways .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide and ethanol but poorly soluble in water.

Chemical Properties

  • Stability: Stable under normal laboratory conditions but sensitive to light and moisture.
  • Melting Point: Specific melting point data may vary but generally falls within typical ranges for similar compounds.

Relevant analyses include spectral data from nuclear magnetic resonance and infrared spectroscopy that confirm structural characteristics and purity .

Applications

Scientific Uses

Enzalutamide carboxylic acid-d6 is primarily utilized in research settings to study:

  • Mechanisms of action against prostate cancer.
  • Pharmacokinetics and pharmacodynamics due to its deuterated nature.
  • Development of new derivatives with improved efficacy or reduced side effects.

The compound's ability to provide insights into drug metabolism and receptor interactions makes it a valuable tool in medicinal chemistry and cancer research .

Metabolic Pathways and Biotransformation Mechanisms of Enzalutamide Carboxylic Acid Formation

Cytochrome P450 2C8-Mediated Oxidative Transformations

Enzalutamide undergoes extensive hepatic metabolism primarily via cytochrome P450 (CYP) enzymes, with CYP2C8 playing a pivotal role in the formation of its carboxylic acid metabolite. The biotransformation pathway involves the oxidation of the benzylic methyl group attached to the oxazolidinedione ring of enzalutamide. This oxidation proceeds sequentially: first to a hydroxymethyl intermediate, followed by further oxidation to the carboxylic acid derivative (enzalutamide carboxylic acid). Deuterium-labeled enzalutamide carboxylic acid-d6 incorporates six deuterium atoms at the two methyl groups of this oxazolidinedione ring, serving as a tracer to elucidate this metabolic pathway [1] [5].

In vitro studies using human liver microsomes confirm that CYP2C8 inhibition (e.g., by gemfibrozil) significantly reduces enzalutamide carboxylic acid production. Conversely, CYP3A4 primarily generates the pharmacologically active metabolite N-desmethyl enzalutamide via N-demethylation. The distinct metabolic fates are summarized below:

Table 1: CYP Isozyme Specificity in Enzalutamide Metabolism

CYP IsozymePrimary Metabolic ReactionResulting MetabolitePharmacological Activity
CYP2C8Benzylic methyl oxidationEnzalutamide carboxylic acidInactive
CYP3A4/5N-demethylationN-Desmethyl enzalutamideActive

Clinical pharmacokinetic studies demonstrate that coadministration of the strong CYP2C8 inhibitor gemfibrozil increases the composite area under the curve (AUC) of enzalutamide plus active metabolites by 2.2-fold, underscoring the critical role of CYP2C8 in enzalutamide clearance [3] [6]. The deuterated analog (enzalutamide carboxylic acid-d6) is structurally identical to its non-deuterated counterpart but provides enhanced detection sensitivity in mass spectrometry-based assays due to its distinct mass shift, facilitating precise quantification of this metabolic pathway in complex biological matrices [1] [8].

Structural Modifications Conferring Pharmacological Inactivity

The structural conversion from enzalutamide to enzalutamide carboxylic acid involves the replacement of the terminal methyl group (-CH₃) with a carboxylic acid moiety (-COOH) on the oxazolidinedione ring. This modification abolishes androgen receptor (AR) antagonism due to two key mechanisms:

  • Steric Hindrance and Binding Pocket Incompatibility: The carboxylic acid group introduces polarity and disrupts hydrophobic interactions within the AR ligand-binding domain (LBD). Molecular docking studies indicate that the acidic moiety prevents the conformational changes required for high-affinity AR binding, particularly the positioning of helix 12 (H12), which is essential for antagonist activity [4] [9].
  • Loss of Critical Interactions: Enzalutamide's methyl group facilitates van der Waals contacts with residues in the AR LBD (e.g., Phe876). Oxidation to a carboxylate eliminates these interactions and introduces electrostatic repulsion with adjacent hydrophobic residues, reducing binding affinity by >100-fold compared to enzalutamide [4].

Enzalutamide carboxylic acid-d6 retains this inactive structure, with deuterium atoms incorporated solely at the geminal dimethyl groups (not the carboxylate). These deuterium substitutions do not alter the pharmacodynamic profile but enhance metabolic stability in tracer studies, making it invaluable for quantifying the inactive metabolite pool without interfering with AR signaling [5] [8].

Table 2: Structural and Functional Comparison of Enzalutamide and Its Metabolites

CompoundStructural FeatureAR Binding AffinityNuclear Translocation Inhibition
Enzalutamide-CH₃ (benzylic methyl)High (IC₅₀ = 36 nM)Yes
N-Desmethyl enzalutamide-H (demethylated)High (similar to parent)Yes
Enzalutamide carboxylic acid-COOH (carboxylic acid)NegligibleNo
Enzalutamide carboxylic acid-d6-COOH + -C(CD₃)₂- (deuterated dimethyl)NegligibleNo

Comparative Pharmacokinetics of Enzalutamide Metabolite Generation

The pharmacokinetic profiles of enzalutamide metabolites exhibit significant differences in exposure, accumulation, and elimination:

  • Metabolite Ratios at Steady State: Following daily administration of enzalutamide 160 mg, steady-state plasma concentrations (Cₛₛ) of enzalutamide carboxylic acid reach approximately 75% of the parent drug concentration, while N-desmethyl enzalutamide achieves near-equimolar concentrations. This indicates a slower clearance rate for the active N-desmethyl metabolite compared to the carboxylic acid derivative [6].
  • Half-Life and Accumulation: Enzalutamide itself has a half-life of 5.8 days, leading to 8.3-fold accumulation upon repeated dosing. Enzalutamide carboxylic acid shows a shorter half-life (~4 days) and lower accumulation (4–5-fold), attributable to efficient renal excretion of the polar carboxylate [6].
  • Impact of Hepatic Function: Mild to moderate hepatic impairment (Child-Pugh A/B) does not alter the composite AUC of enzalutamide plus N-desmethyl enzalutamide. However, enzalutamide carboxylic acid exposure may decrease due to reduced CYP2C8 activity in liver disease, though clinical data remains limited [6].

Table 3: Pharmacokinetic Parameters of Enzalutamide and Major Metabolites

ParameterEnzalutamideN-Desmethyl EnzalutamideEnzalutamide Carboxylic Acid
Steady-State Cₜᵣₒᵤgₕ (μg/mL)16.6 ± 4.812.4 ± 3.912.1 ± 3.5
Half-Life (days)5.8~6~4
Accumulation Ratio8.39.14.5
Primary Elimination RouteHepatic (CYP3A4)Hepatic (CYP3A4)Renal

The deuterated analog enzalutamide carboxylic acid-d6 serves as an essential internal standard in liquid chromatography–tandem mass spectrometry (LC–MS/MS) bioanalysis. Its near-identical chromatographic behavior to the non-deuterated metabolite allows accurate quantification while avoiding matrix effects, thereby enabling precise characterization of interindividual variability in CYP2C8-mediated metabolism [3] [5] [8].

Properties

Product Name

Enzalutamide carboxylic acid-d6

IUPAC Name

4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-4-oxo-2-sulfanylidene-5,5-bis(trideuteriomethyl)imidazolidin-1-yl]-2-fluorobenzoic acid

Molecular Formula

C20H13F4N3O3S

Molecular Weight

457.4 g/mol

InChI

InChI=1S/C20H13F4N3O3S/c1-19(2)17(30)26(11-4-3-10(9-25)14(7-11)20(22,23)24)18(31)27(19)12-5-6-13(16(28)29)15(21)8-12/h3-8H,1-2H3,(H,28,29)/i1D3,2D3

InChI Key

MECDPCCFIDQBBP-WFGJKAKNSA-N

SMILES

CC1(C(=O)N(C(=S)N1C2=CC(=C(C=C2)C(=O)O)F)C3=CC(=C(C=C3)C#N)C(F)(F)F)C

Canonical SMILES

CC1(C(=O)N(C(=S)N1C2=CC(=C(C=C2)C(=O)O)F)C3=CC(=C(C=C3)C#N)C(F)(F)F)C

Isomeric SMILES

[2H]C([2H])([2H])C1(C(=O)N(C(=S)N1C2=CC(=C(C=C2)C(=O)O)F)C3=CC(=C(C=C3)C#N)C(F)(F)F)C([2H])([2H])[2H]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.